L-Tryptophan-1-13C

Overview

Description

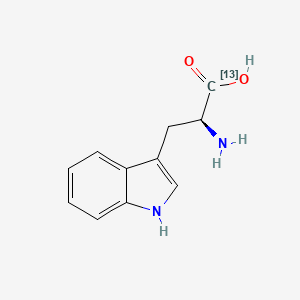

L-Tryptophan-1-¹³C (CAS: 81201-92-5) is a stable isotope-labeled analogue of the essential amino acid L-tryptophan, where the carbon atom at the first position (α-carbon) is replaced by ¹³C. Its molecular formula is C¹³CH₁₂N₂O₂, with a molecular weight of 205.22 g/mol . This compound is primarily used in metabolic studies, protein quantification via mass spectrometry, and tracer experiments to investigate biochemical pathways such as ergot alkaloid biosynthesis . It is supplied in >95% purity (HPLC) and stored at +4°C .

Biological Activity

L-Tryptophan-1-13C is a stable isotope-labeled form of the essential amino acid L-tryptophan, which plays a significant role in various biological processes. This article explores its biological activity, particularly focusing on its metabolic pathways, implications in mental health, and potential applications in research and clinical settings.

Overview of L-Tryptophan Metabolism

L-Tryptophan is primarily metabolized through two main pathways: the serotonin pathway and the kynurenine (KYN) pathway . The KYN pathway has gained attention due to its association with various neuropsychiatric disorders.

- Serotonin Pathway : Approximately 1-3% of dietary L-tryptophan is converted into serotonin, a neurotransmitter crucial for mood regulation.

- KYN Pathway : Over 90% of L-tryptophan is metabolized via this route, leading to the production of several bioactive compounds, including kynurenine and quinolinic acid, which have implications in inflammation and neurodegeneration.

1. Kynurenine Pathway Activity

Recent studies utilizing the L-[1-13C]tryptophan breath test (13C-TBT) have shown that this method can effectively measure tryptophan metabolism via the KYN pathway. In a study involving patients with major depressive disorder (MDD), it was found that:

- Patients exhibited significantly higher cumulative recovery rates of exhaled compared to healthy controls (p = 0.004).

- There was a negative correlation between plasma tryptophan concentrations and peak levels (C max) in both groups (p = 0.020) .

These findings suggest that increased KYN metabolism may serve as a biomarker for certain subgroups of MDD.

2. Role in Mental Health

L-Tryptophan has been studied for its potential therapeutic effects on mood disorders. Clinical trials indicate that it can influence serotonin levels, thereby affecting mood and behavior. For instance:

- Supplementation with L-tryptophan has shown promise in alleviating symptoms of depression when combined with other treatments .

- The modulation of serotonin synthesis through dietary intake of L-tryptophan is foundational for understanding its impact on psychiatric conditions .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

Scientific Research Applications

Metabolic Studies

L-Tryptophan as a Metabolic Tracer

L-Tryptophan-1-13C is primarily utilized in metabolic studies to trace the pathways of tryptophan metabolism in biological systems. The incorporation of the carbon-13 isotope allows for enhanced detection using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This capability is critical for understanding how tryptophan is metabolized into various bioactive compounds, including serotonin, melatonin, and niacin .

Case Study: Tryptophan Metabolism in Animal Models

Research has utilized this compound to investigate metabolic pathways in animal models. For instance, studies have shown how dietary variations in tryptophan affect serotonin synthesis and subsequent behavioral outcomes. The use of isotopic labeling has provided insights into the metabolic fates of tryptophan-derived compounds, revealing their roles in mood regulation and cognitive functions .

Protein Quantification

Mass Spectrometry Applications

this compound is employed in quantitative proteomics to determine protein concentrations accurately. The isotope labeling enables researchers to differentiate between labeled and unlabeled amino acids during mass spectrometric analysis, enhancing the precision of protein quantification . This method is particularly valuable in studies where accurate measurement of protein levels is critical, such as in clinical diagnostics and drug development.

Table: Comparison of Analytical Techniques Using this compound

| Technique | Description | Application Area |

|---|---|---|

| Mass Spectrometry | Quantifies proteins by detecting mass shifts | Proteomics, Clinical Research |

| NMR Spectroscopy | Analyzes metabolic pathways through isotopic labeling | Metabolomics |

| Gas Chromatography | Separates and quantifies metabolites | Nutritional Studies |

Clinical Research

Potential Therapeutic Uses

L-Tryptophan supplementation has been studied for its potential therapeutic effects on mood disorders and sleep regulation. Clinical trials have indicated that manipulating tryptophan levels can influence serotonin synthesis, which is crucial for mood stabilization. The use of this compound in these studies allows researchers to track how supplementation affects metabolic pathways and neurotransmitter levels .

Case Study: Tryptophan and Depression

In a clinical setting, this compound has been used to explore its efficacy in treating depression. By tracking changes in serotonin levels following supplementation with labeled tryptophan, researchers have been able to draw correlations between tryptophan intake, serotonin production, and mood improvements .

Nutritional Studies

Dietary Implications

The role of L-Tryptophan in nutrition has been extensively studied, particularly concerning its presence in fortified foods. This compound can be used to evaluate the bioavailability of tryptophan from different food sources and its subsequent metabolism within the body . This research is essential for developing nutritional strategies aimed at enhancing dietary intake of this critical amino acid.

Table: Nutritional Sources of Tryptophan

| Food Source | Tryptophan Content (mg/100g) |

|---|---|

| Turkey | 250 |

| Chicken | 210 |

| Cheese | 560 |

| Nuts (Almonds) | 280 |

| Fish (Salmon) | 220 |

Q & A

Basic Research Questions

Q. What are the standard methodologies for incorporating L-Tryptophan-1-¹³C into protein quantification studies using mass spectrometry (MS)?

L-Tryptophan-1-¹³C is used as an isotopic internal standard in MS-based proteomics to improve quantification accuracy. Methodologically, researchers should:

- Optimize the molar ratio of labeled to unlabeled tryptophan to avoid signal saturation .

- Use high-resolution MS (e.g., Orbitrap or Q-TOF) to distinguish ¹³C from natural isotopic peaks .

- Validate the protocol with spike-and-recovery experiments to assess matrix effects .

Q. How can HPLC be optimized for separating L-Tryptophan-1-¹³C from its unlabeled counterpart in metabolic flux studies?

Key parameters include:

- Mobile phase : Use a gradient of 0.1% formic acid in water and acetonitrile for improved resolution .

- Column : C18 reversed-phase columns with 3 µm particle size enhance separation efficiency .

- Detection : Set UV absorbance to 280 nm, specific for tryptophan’s indole ring .

- Include quality controls (e.g., retention time reproducibility ±0.1 min) to confirm method robustness .

Advanced Research Questions

Q. How can researchers address contradictions in metabolic flux data when using L-Tryptophan-1-¹³C in cell culture studies?

Contradictions often arise from isotopic dilution or compartmentalization. Mitigation strategies include:

- Tracer uniformity : Ensure consistent ¹³C labeling (>99 atom% purity) to minimize natural isotope interference .

- Time-course sampling : Collect data at multiple time points to distinguish transient vs. steady-state labeling .

- Compartment-specific analysis : Use subcellular fractionation to isolate mitochondrial vs. cytosolic tryptophan pools .

- Statistical validation with ANOVA or mixed-effects models to account for biological variability .

Q. What experimental design considerations are critical for integrating L-Tryptophan-1-¹³C into multi-omics studies (e.g., proteomics and metabolomics)?

- Synchronized sampling : Align proteomic and metabolomic sample collection times to ensure temporal consistency .

- Cross-platform normalization : Use shared internal standards (e.g., ¹³C-labeled amino acids) to calibrate MS and NMR data .

- Data integration tools : Employ software like XCMS Online or Skyline for joint analysis of isotopic peaks and pathway mapping .

- Address ethical considerations (e.g., human cell lines) by obtaining IRB approvals and documenting consent protocols .

Q. How can isotopic interference be minimized when using L-Tryptophan-1-¹³C in longitudinal in vivo studies?

- Dietary controls : Standardize animal diets to eliminate exogenous tryptophan sources that dilute ¹³C signals .

- Dosing strategy : Use continuous infusion via osmotic pumps rather than bolus injections to maintain isotopic steady state .

- Tissue-specific analysis : Apply laser-capture microdissection to isolate target tissues (e.g., brain vs. liver) for compartment-specific flux analysis .

Q. Methodological Troubleshooting

Q. What steps should be taken if HPLC chromatograms show co-elution of L-Tryptophan-1-¹³C with unlabeled tryptophan?

- Adjust the mobile phase pH (e.g., pH 2.5–3.0) to enhance ionization differences .

- Test alternative columns (e.g., HILIC or chiral columns) for better resolution of isotopic species .

- Validate with tandem MS (MS/MS) to confirm peak identity using fragmentation patterns .

Q. How can researchers validate the accuracy of ¹³C enrichment calculations in metabolic tracing experiments?

- Use NMR spectroscopy as a orthogonal method to cross-validate MS-derived ¹³C enrichment values .

- Implement isotopic natural abundance correction algorithms (e.g., IsoCor) to account for background ¹³C .

- Replicate experiments across independent labs to assess inter-laboratory variability .

Q. Ethical and Reproducibility Considerations

Q. What ethical protocols are required when using L-Tryptophan-1-¹³C in human clinical trials?

- Obtain informed consent detailing the use of isotopic tracers and potential risks (e.g., radiation exposure if ¹⁴C is used) .

- Adhere to GMP guidelines for tracer synthesis to ensure batch-to-batch consistency .

- Include a data safety monitoring board (DSMB) to oversee adverse event reporting .

Q. How can researchers ensure reproducibility of L-Tryptophan-1-¹³C studies across different instrumentation?

- Publish detailed instrument parameters (e.g., LC gradient tables, MS resolution settings) alongside raw data .

- Use open-source platforms like PRIDE or MetaboLights for data sharing and reanalysis .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. Cross-Disciplinary Applications

Q. How can L-Tryptophan-1-¹³C be applied to investigate neurotransmitter dynamics in neuroscience research?

- Microdialysis coupling : Combine in vivo microdialysis with LC-MS to quantify ¹³C-labeled serotonin derivatives in extracellular fluid .

- Kinetic modeling : Use compartmental models to estimate tryptophan hydroxylase activity and serotonin turnover rates .

- Ethical alignment : Ensure animal welfare protocols comply with ARRIVE guidelines for neuroscience studies .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Tryptophan Derivatives

L-Tryptophan-¹³C₁₁ (Multiple ¹³C-Labeled)

Key Properties :

- Isotopic Label : ¹³C at 11 carbon positions.

- Molecular Weight : ~215.24 g/mol (estimated).

- Purity : >99% (HPLC) .

- Supplier : GLPBIO (HY-N0623S1).

- Applications : Used in nuclear magnetic resonance (NMR) studies requiring uniform isotopic enrichment for structural analysis of proteins or metabolic flux analysis .

Comparison :

While L-Tryptophan-1-¹³C is selectively labeled for tracking specific carbon pathways (e.g., α-ketoglutarate incorporation), L-Tryptophan-¹³C₁₁ provides broader isotopic distribution for high-resolution NMR. However, its synthesis is more complex and costly due to multi-position labeling .

L-Tryptophan-d₅ (Deuterated)

Key Properties :

- Isotopic Label : Five deuterium atoms (indole ring d₅).

- Molecular Formula : C₁₁D₅H₇N₂O₂.

- Molecular Weight : ~210.25 g/mol.

- Applications: Employed in mass spectrometry (MS) to distinguish endogenous and exogenous tryptophan in pharmacokinetic studies .

Comparison: Deuterated tryptophan (d₅) offers distinct MS fragmentation patterns compared to ¹³C-labeled variants.

General ¹³C-Labeled L-Tryptophan (Unspecified Position)

Key Properties :

- Supplier : MedChemExpress (MCE, HY-N0623S1).

- Purity: Not explicitly stated but typically >98% for MCE products .

- Applications : Broadly used in proteomics and metabolic research; however, unspecified labeling positions limit its utility in pathway-specific studies compared to position-defined analogues like L-Tryptophan-1-¹³C .

Comparison :

The lack of positional specificity in general ¹³C-labeled tryptophan reduces its value in targeted experiments, making L-Tryptophan-1-¹³C superior for studies requiring precise carbon tracking .

Data Table: Comparative Analysis of Isotope-Labeled Tryptophan Derivatives

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-KYURPWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.